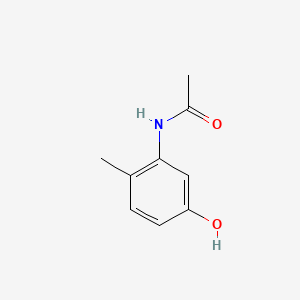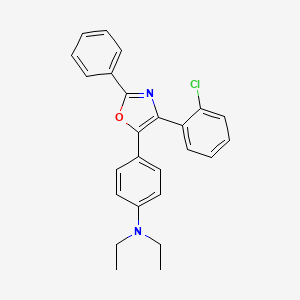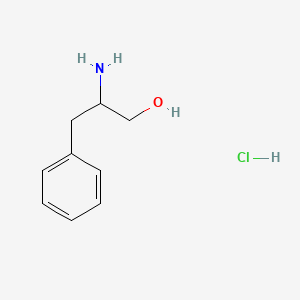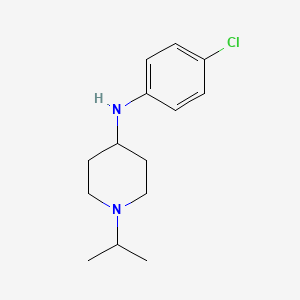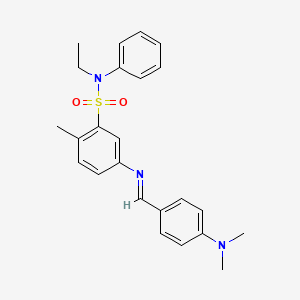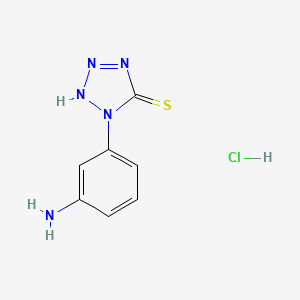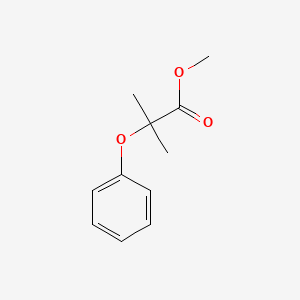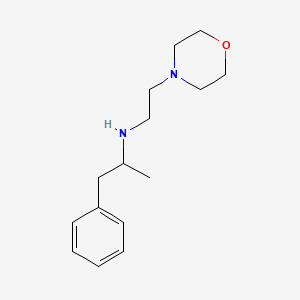
Morforex
Übersicht
Beschreibung
Morforex, auch bekannt als N-Morpholinoethylamphetamin, ist eine chemische Verbindung, die zur Klasse der substituierten Amphetamine gehört. Es ist ein Anoretikum, d. h. es unterdrückt den Appetit. This compound wurde nie vermarktet, aber es ist bekannt, dass es Amphetamin als aktiven Metaboliten produziert .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Morforex beinhaltet die Reaktion von Amphetamin mit N-Chlorethylmorpholin in Gegenwart von Isopropylalkohol als Lösungsmittel . Die Reaktionsbedingungen erfordern typischerweise kontrollierte Temperaturen und bestimmte Reaktionszeiten, um sicherzustellen, dass das gewünschte Produkt erhalten wird.
Industrielle Produktionsmethoden
Obwohl this compound aufgrund seiner fehlenden Marktzulassung nicht industriell hergestellt wird, kann das oben erwähnte Syntheseverfahren bei Bedarf für die Produktion größerer Chargen skaliert werden. Der Prozess würde Standardmethoden der industriellen organischen Synthese umfassen, einschließlich Reinigungs- und Qualitätskontrollmaßnahmen.
Analyse Chemischer Reaktionen
Reaktionstypen
Morforex unterliegt verschiedenen Arten chemischer Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Metaboliten zu produzieren.
Reduktion: Die Verbindung kann unter bestimmten Bedingungen reduziert werden, um verschiedene Produkte zu erhalten.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden typischerweise eingesetzt.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden, abhängig vom gewünschten Produkt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Amphetamin-Derivate und andere substituierte Morpholinverbindungen.
Wissenschaftliche Forschungsanwendungen
Chemie: Als Referenzverbindung bei der Untersuchung substituierter Amphetamine verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Freisetzung und Aufnahme von Neurotransmittern.
Medizin: Auf seine potenzielle Verwendung als Appetitzügler untersucht, obwohl es nie vermarktet wurde.
Industrie: Potenzielle Anwendungen bei der Synthese anderer chemischer Verbindungen und Arzneimittel.
Wirkmechanismus
Morforex entfaltet seine Wirkung hauptsächlich durch die Freisetzung von Neurotransmittern wie Noradrenalin und Dopamin. Es wirkt auf das zentrale Nervensystem und führt zu erhöhten Spiegeln dieser Neurotransmitter im synaptischen Spalt. Dies führt zu einer verstärkten Stimulation des Nervensystems, was zu Appetitzüglern und erhöhter Wachsamkeit führt .
Wirkmechanismus
Morforex exerts its effects primarily through the release of neurotransmitters such as norepinephrine and dopamine. It acts on the central nervous system, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the nervous system, leading to appetite suppression and increased alertness .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fenethyllin: Ein weiteres substituiertes Amphetamin mit stimulierenden Eigenschaften.
Phenmetrazin: Ein Anoretikum mit einem ähnlichen Wirkmechanismus.
Einzigartigkeit
Morforex ist einzigartig in seiner spezifischen chemischen Struktur, die einen Morpholinring enthält. Dieses strukturelle Merkmal unterscheidet es von anderen substituierten Amphetaminen und trägt zu seinem spezifischen pharmakologischen Profil bei.
Eigenschaften
IUPAC Name |
N-(2-morpholin-4-ylethyl)-1-phenylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O/c1-14(13-15-5-3-2-4-6-15)16-7-8-17-9-11-18-12-10-17/h2-6,14,16H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISEKMORYCCULAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)NCCN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30866035 | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41152-17-4 | |
| Record name | N-(1-Methyl-2-phenylethyl)-4-morpholineethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41152-17-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morforex [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041152174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[2-(Morpholin-4-yl)ethyl]-1-phenylpropan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30866035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MORFOREX | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9J6ITY8UX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



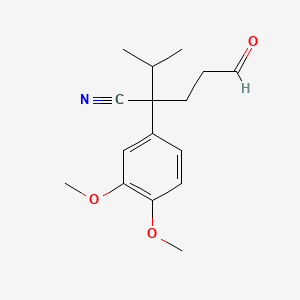

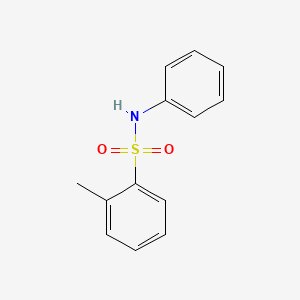
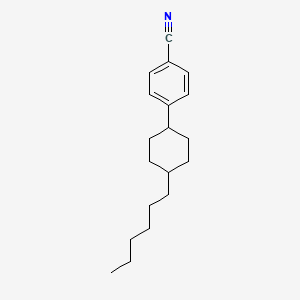
![4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline](/img/structure/B1622797.png)
